4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound that features a pyrrolidine ring attached to a thiophene ring, with a hydroxymethyl group and an aldehyde group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, which is then attached to the thiophene ring. The hydroxymethyl and aldehyde groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde
- 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol
Uniqueness
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2 |
InChI Key |
LNKATEOREXXHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
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